Neopentyl 4-(trifluoromethyl)benzoate
Overview
Description
Neopentyl 4-(trifluoromethyl)benzoate is an organic compound commonly used in the synthesis of other compounds and in various scientific research applications. It is a white crystalline solid with a melting point of 105-107°C, and is soluble in common organic solvents. This compound has been studied for its biochemical and physiological effects, as well as its potential applications in lab experiments.
Scientific Research Applications
Coordination and Activation of Electron-Poor Arenes
Neopentyl 4-(trifluoromethyl)benzoate has been used in studies focusing on the coordination and activation of electron-poor arenes. Research by Iverson et al. (2002) demonstrated the formation of η2-arene complexes through the reductive elimination of neopentane, leading to the formation of highly reactive intermediates that can react with a variety of electron-deficient benzenes (Iverson, Lachicotte, Müller, & Jones, 2002).
Liquid Crystalline Properties
Matsunaga and Miyajima (1985) explored the liquid crystalline properties of alkyl 4-(4-alkoxybenzylideneamino)benzoates, including neopentyl esters. They found that branching in the ester alkyl chains, such as neopentyl, leads to nematic behavior and alters the phase behavior of the compounds (Matsunaga & Miyajima, 1985).
Thermal Decomposition and Reaction Properties
Davidson, Lappert, and Pearce (1973) described the preparation and characterization of Group IVA neopentyls, including their thermal decomposition, which produces neopentane. This study provides insights into the stability and reactivity of compounds containing neopentyl groups (Davidson, Lappert, & Pearce, 1973).
Antibacterial Activity
Krátký et al. (2013) investigated the antibacterial activity of salicylanilide 4-(trifluoromethyl)benzoates against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Their findings highlighted the significant antibacterial properties of these compounds, offering potential applications in antimicrobial treatments (Krátký, Vinšová, Novotná, Mandíková, Trejtnar, Stolaříková, 2013).
Reactivity and Dimerization of Furan-Based o-Quinodimethanes
Trahanovsky, Huang, and Leung (1994) studied the reactivity and dimerization of furan-based o-quinodimethanes, including compounds with neopentyl groups. This research provides insights into the stability and reaction pathways of these complex organic compounds (Trahanovsky, Huang, & Leung, 1994).
Radiohalogenated Theranostic Pairs
Suzuki et al. (2021) explored the use of neopentyl glycol as a scaffold to prepare radiohalogenated theranostic systems with high in vivo stability. This study is significant for the development of novel diagnostic and therapeutic agents in nuclear medicine (Suzuki, Kaizuka, Tatsuta, Tanaka, Washiya, Shirakami, Ooe, Toyoshima, Watabe, Teramoto, Sasaki, Watanabe, Ishioka, Hatazawa, Uehara, Arano, 2021).
Mechanism of Action
Target of Action
Neopentyl 4-(trifluoromethyl)benzoate is a complex organic compoundIt’s known that similar compounds are often used in organic synthesis, particularly in reactions like the suzuki-miyaura cross-coupling .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, for example, organoboron reagents are used to form new carbon-carbon bonds
Biochemical Pathways
It’s worth noting that the suzuki-miyaura cross-coupling reaction, in which similar compounds are used, involves the transmetalation of organoboron reagents . This could potentially affect various biochemical pathways, but more research is needed to elucidate these effects.
Result of Action
In the context of organic synthesis, the compound could potentially contribute to the formation of new carbon-carbon bonds . The exact effects would depend on the specific reaction conditions and the other compounds involved.
properties
IUPAC Name |
2,2-dimethylpropyl 4-(trifluoromethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O2/c1-12(2,3)8-18-11(17)9-4-6-10(7-5-9)13(14,15)16/h4-7H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLUXIMHLPCFRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC(=O)C1=CC=C(C=C1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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